molecular formula C7H5F3N2O4S B1307868 2-Nitro-4-(trifluoromethylsulfonyl)aniline CAS No. 400-23-7

2-Nitro-4-(trifluoromethylsulfonyl)aniline

Cat. No.: B1307868
CAS No.: 400-23-7
M. Wt: 270.19 g/mol
InChI Key: FKMFQWURIVAFGN-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethylsulfonyl)aniline, also known as 2N4T, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble compound with a melting point of approximately 35°C. 2N4T has been used as a reagent in organic synthesis, as a catalyst in certain reactions, and as a ligand in coordination chemistry. In addition, it has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Synthesis and Material Development

  • Synthesis of Novel Compounds : Research has shown the use of 2-Nitro-4-(trifluoromethylsulfonyl)aniline in the synthesis of various novel compounds. For instance, Feng Bai-cheng (2008) demonstrated its use in synthesizing 4-Nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzoylamide, a compound with potential applications in material science and chemistry (Feng Bai-cheng, 2008).

Sensing and Detection Technologies

  • Colorimetric Anion Sensing : A. Rostami et al. (2010) utilized similar compounds in colorimetric anion sensing. This indicates that derivatives of this compound could be used in developing sensors for detecting specific ions or chemicals (A. Rostami et al., 2010).

Chemical Analysis and Characterization

  • Spectroscopic Studies : S. Saravanan et al. (2014) conducted spectroscopic investigations of compounds similar to this compound, suggesting its potential for use in detailed chemical analysis and understanding molecular structures (S. Saravanan et al., 2014).

Catalytic and Organic Synthesis Applications

  • Catalysis and Organic Synthesis : The compound has been employed in various organic synthesis processes. For example, Qixue Qin et al. (2022) described the use of related trifluoromethanesulfonic anhydride in organic synthesis, indicating that this compound could play a role in similar catalytic processes (Qixue Qin et al., 2022).

Pharmaceutical and Drug Development

  • Intermediate for Drug Synthesis : The compound has been studied as an intermediate in the synthesis of pharmaceuticals. For instance, research on the synthesis and characterization of related compounds like 3-(3-nitrophenylsulfonyl)aniline, as conducted by Yi Li et al. (2011), demonstrates the potential application in drug development and synthesis (Yi Li et al., 2011).

Safety and Hazards

This compound is labeled with the signal word “Warning” and the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-nitro-4-(trifluoromethylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O4S/c8-7(9,10)17(15,16)4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMFQWURIVAFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403980
Record name 2-Nitro-4-(trifluoromethanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-23-7
Record name 2-Nitro-4-(trifluoromethanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reflux N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide (600 mg) for 40 minutes in concentrated HCl (15 mL) and water (5 mL). Cool the mixture to room temperature and collect the precipitate obtain 2-nitro-4-trifluoromethylsulfonyl-phenylamine.
Name
N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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